N-{(E)-[4-(benzyloxy)phenyl]methylidene}-4-chloroaniline
Description
N-{(E)-[4-(Benzyloxy)phenyl]methylidene}-4-chloroaniline is a Schiff base compound characterized by a benzyloxy-substituted benzaldehyde moiety conjugated to a 4-chloroaniline group via an imine bond. Its molecular formula is C₂₀H₁₆ClNO, with a molar mass of 321.80 g/mol. The benzyloxy group at the para position of the phenyl ring enhances lipophilicity, while the 4-chloroaniline component contributes to electronic effects, influencing reactivity and intermolecular interactions.
Synthesis typically involves condensation of 4-(benzyloxy)benzaldehyde with 4-chloroaniline in refluxing ethanol, as described for analogous compounds in . This method yields the (E)-isomer due to thermodynamic stability, confirmed via X-ray crystallography in related structures (e.g., ). The compound’s planar geometry and extended conjugation make it a candidate for materials science and pharmaceutical research, particularly in liquid-crystalline systems () or as intermediates in alkaloid synthesis ().
Properties
CAS No. |
70627-51-9 |
|---|---|
Molecular Formula |
C20H16ClNO |
Molecular Weight |
321.8 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-1-(4-phenylmethoxyphenyl)methanimine |
InChI |
InChI=1S/C20H16ClNO/c21-18-8-10-19(11-9-18)22-14-16-6-12-20(13-7-16)23-15-17-4-2-1-3-5-17/h1-14H,15H2 |
InChI Key |
SBAFZHVHAYIGBC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C=NC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{(E)-[4-(benzyloxy)phenyl]methylidene}-4-chloroaniline typically involves the condensation reaction between 4-chloroaniline and 4-(benzyloxy)benzaldehyde. The reaction is usually carried out in the presence of a suitable catalyst, such as an acid or base, under reflux conditions. The reaction mixture is then purified using techniques like recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-{(E)-[4-(benzyloxy)phenyl]methylidene}-4-chloroaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the imine group to an amine, using reagents like sodium borohydride or hydrogenation catalysts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) or palladium on carbon (Pd/C) with hydrogen gas (H2) are frequently used.
Substitution: Nucleophiles like amines (R-NH2) or thiols (R-SH) can be used in the presence of a base or under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, reduction may produce amines, and substitution reactions can result in various substituted aniline derivatives.
Scientific Research Applications
N-{(E)-[4-(benzyloxy)phenyl]methylidene}-4-chloroaniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It may be used in the development of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism by which N-{(E)-[4-(benzyloxy)phenyl]methylidene}-4-chloroaniline exerts its effects depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs and their distinguishing features:
Structural and Electronic Differences
Benzyloxy vs. Methoxy/Thienyl Groups: The benzyloxy group in the target compound provides steric bulk and lipophilicity, favoring non-polar solvents (e.g., ethanol, diethyl ether) during synthesis . Replacement with a thienyl group () introduces heteroaromaticity, altering UV-Vis absorption profiles and enabling applications in organic electronics.
Chloro Substituent Position :
- All analogs feature a 4-chloroaniline moiety, but dimeric structures () exhibit dual Cl substituents, increasing molecular weight and rigidity. This affects crystal packing, as seen in related compounds with planar geometries ().
Synthetic Routes: Most analogs are synthesized via Schiff base condensation (amine + aldehyde), but yields vary. For example, rigidin E synthesis () achieves 21% yield using cascade reactions, whereas monomeric Schiff bases (e.g., ) report >75% yields under mild conditions.
Physicochemical and Functional Comparisons
Biological Activity
N-{(E)-[4-(benzyloxy)phenyl]methylidene}-4-chloroaniline is a compound of significant interest due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological mechanisms, and various applications, supported by relevant data and research findings.
The synthesis of this compound typically involves a condensation reaction between 4-chloroaniline and 4-(benzyloxy)benzaldehyde under basic conditions. The reaction is generally performed in a solvent such as ethanol or methanol, which aids in the formation of the desired product through refluxing.
| Property | Value |
|---|---|
| Molecular Formula | C20H18ClN2O |
| Molecular Weight | 348.82 g/mol |
| IUPAC Name | This compound |
| InChI Key | JFJQXWQJZBTFNC-UHFFFAOYSA-N |
Biological Mechanisms
This compound exhibits a range of biological activities primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes by binding to their active sites, which can block their activity and influence metabolic pathways. This mechanism is crucial for its potential use in therapeutic applications against diseases where enzyme regulation is necessary .
- Antimicrobial Activity : Preliminary studies indicate that this compound may possess antimicrobial properties, making it a candidate for further investigation as a potential antimicrobial agent.
- Anticancer Potential : Research has also suggested that this compound may have anticancer effects due to its ability to interact with biological macromolecules, potentially leading to apoptosis in cancer cells. This aspect is particularly promising for the development of novel cancer therapies .
Case Studies and Research Findings
- Study on Anticancer Activity : A recent study explored the effects of various benzyloxyaniline derivatives on cancer cell lines. It was found that compounds similar to this compound exhibited significant cytotoxicity against breast cancer cells, with IC50 values indicating potent activity at low concentrations .
- Enzyme Interaction Studies : Another research effort focused on the interaction of this compound with N-type voltage-sensitive calcium channels (VSCCs). The findings demonstrated that derivatives could effectively block these channels, suggesting potential applications in pain management and neurological disorders .
- Antimicrobial Efficacy : In vitro assays revealed that the compound showed promising results against several bacterial strains, indicating its potential as an antimicrobial agent. The mechanism was hypothesized to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
